1-Cyclohexylpyrrolidin-2-imine
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Overview
Description
2-Pyrrolidinimine, 1-cyclohexyl- is an organic compound with the molecular formula C10H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinimine, 1-cyclohexyl- typically involves the reaction of cyclohexylamine with pyrrolidinone under specific conditions. One common method is the reaction of cyclohexylamine with 2-pyrrolidinone in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the desired product .
Industrial Production Methods
Industrial production of 2-Pyrrolidinimine, 1-cyclohexyl- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinimine, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinimine derivatives.
Scientific Research Applications
2-Pyrrolidinimine, 1-cyclohexyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized as a solvent and reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinimine, 1-cyclohexyl- involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-2-pyrrolidone: A similar compound with a different functional group.
N-Cyclohexyl-2-pyrrolidone: Another derivative with similar structural features.
Uniqueness
2-Pyrrolidinimine, 1-cyclohexyl- is unique due to its specific functional group, which imparts distinct chemical and biological properties
Properties
CAS No. |
7561-78-6 |
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Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-cyclohexylpyrrolidin-2-imine |
InChI |
InChI=1S/C10H18N2/c11-10-7-4-8-12(10)9-5-2-1-3-6-9/h9,11H,1-8H2 |
InChI Key |
IVPMLDDVRIHTEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCCC2=N |
Origin of Product |
United States |
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